molecular formula C24H22N4O2 B2383472 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321553-15-5

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No. B2383472
M. Wt: 398.466
InChI Key: ZAFMOAJLRYOCFJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in its formation.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Methodologies : The compound and its derivatives have been synthesized through reactions with different nucleophiles, showcasing the flexibility in modifying the structure to yield various biologically active molecules. For instance, reactions with phenylhydrazine, o-aminophenol, and ethanolamine, among others, have been described, resulting in the creation of compounds with potential anti-inflammatory and antimicrobial activities (Ahmed, 2017).
  • Cytotoxic Activities : The application of this compound in the synthesis of carboxamide derivatives has shown promising cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting potent inhibitory effects at nanomolar concentrations (Deady et al., 2003).

Antimicrobial and Antitumor Activities

  • Antioxidant and Antitumor Properties : Studies have also explored the antioxidant and antitumor properties of pyrazole derivatives synthesized using this compound, highlighting significant activities against liver and breast cancer cell lines, alongside notable antibacterial and antifungal effects (El‐Borai et al., 2013).

Chemical Behavior and Drug Synthesis

  • Chemical Behavior : The compound's utility in heterocyclic synthesis has been demonstrated, contributing to the development of new pyrazole, pyridine, and pyrimidine derivatives. Such chemical versatility underlines its importance in the synthesis of novel heterocyclic compounds with potential therapeutic applications (Fadda et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.


Future Directions

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Please note that not all compounds will have information available in all these categories, especially if they are novel or less-studied. For specific information, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use search engines like Google Scholar or databases like PubMed for scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-27(2)23-22(17-28(26-23)24(29)25-19-9-5-3-6-10-19)18-13-15-21(16-14-18)30-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFMOAJLRYOCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide

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